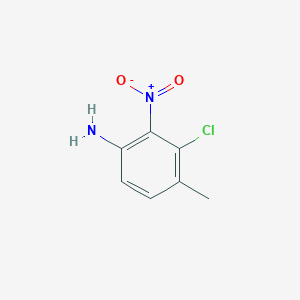

3-Chloro-4-methyl-2-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-4-methyl-2-nitroaniline is a derivative of aniline, carrying a nitro functional group . It is a very important class of nitrogen derivatives . It is used as a precursor to dyes .

Synthesis Analysis

The synthesis of 3-Chloro-4-methyl-2-nitroaniline can be obtained from several solvent mixtures as well as by slow cooling of the melted sample . It was the starting reagent in the synthesis of 3-chloro-5-methylphenyl isocyanate .Molecular Structure Analysis

The molecular formula of 3-Chloro-4-methyl-2-nitroaniline is C6H5ClN2O2 . The average mass is 172.569 Da and the monoisotopic mass is 172.003952 Da .Chemical Reactions Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Physical And Chemical Properties Analysis

The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands .Aplicaciones Científicas De Investigación

Nonlinear Optical Materials

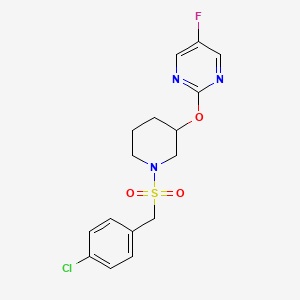

The study of organic nonlinear optical (NLO) materials has gained prominence due to their potential applications in diverse areas. Researchers explore these materials for their unique properties, including large delocalized π electrons and electron donor-acceptor pairs within the molecule. 3-Chloro-4-methyl-2-nitroaniline is one such compound that exhibits strong polarization and high nonlinearity. Its applications in this field include:

- Photonic-Integrated Circuitry : These compounds are promising for creating compact photonic circuits .

Pharmaceutical and Medical Intermediates

3-Chloro-4-methyl-2-nitroaniline: serves as an intermediate in pharmaceutical and medical research. While its exact applications may vary, it likely participates in the synthesis of more complex compounds or drug candidates. Its solubility in water is limited, and proper storage conditions are essential .

Single Crystal Growth and Characterization

Researchers have grown single crystals of 4-methoxy-2-nitroaniline, a related compound, for optical applications. The crystal system of 4-methyl-2-nitroaniline is orthorhombic, with lattice parameters a = 16.17 Å, b = 6.55 Å, and c = 7.14 Å. These crystals exhibit interesting properties:

Kinetic and Thermodynamic Parameters

Using methods like Coats-Redfern and Horowitz-Metzger, researchers calculate parameters related to thermal processes:

Mecanismo De Acción

Target of Action

3-Chloro-4-methyl-2-nitroaniline is a type of aniline compound. Anilines are a class of organic compounds that are used in the manufacture of a wide variety of substances. The primary targets of anilines are often enzymes or receptors in biochemical pathways . .

Mode of Action

Anilines typically interact with their targets through direct binding or through metabolic transformation into reactive intermediates . These interactions can lead to changes in the activity of the target, which can have downstream effects on cellular processes.

Biochemical Pathways

Anilines are known to be involved in a variety of biochemical reactions, including nucleophilic substitution and reduction . These reactions can lead to changes in the structure and function of biomolecules, affecting downstream cellular processes.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and to be bbb permeant .

Result of Action

Anilines can have a variety of effects depending on their specific structure and the nature of their interaction with their targets .

Action Environment

The action of 3-Chloro-4-methyl-2-nitroaniline can be influenced by various environmental factors. For instance, the presence of other chemicals can affect its reactivity and stability . Additionally, factors such as pH and temperature can influence its solubility and therefore its bioavailability .

Safety and Hazards

Propiedades

IUPAC Name |

3-chloro-4-methyl-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-2-3-5(9)7(6(4)8)10(11)12/h2-3H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZJONCASXDNSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-methyl-2-nitroaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(2,5-dimethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2426561.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2426564.png)

![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B2426566.png)

![N~2~-(3-pyridylmethyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B2426568.png)

![N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2426576.png)

![N-{3-[2-(4-ethylphenoxy)ethanesulfonamido]-4-methoxyphenyl}acetamide](/img/structure/B2426581.png)

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B2426582.png)